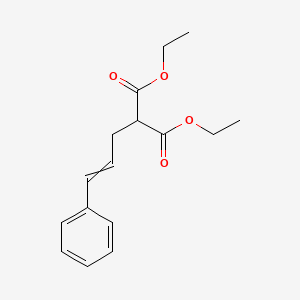
3-Bromo-N-carbamoyl-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-carbamoyl-2-ethylbutanamide is a chemical compound with the molecular formula C7H13BrN2O2. It is an amide derivative that contains a bromine atom, making it a brominated organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-carbamoyl-2-ethylbutanamide typically involves the bromination of 2-ethylbutanamide. One common method is the Hell-Volhard-Zelinsky reaction, which involves the bromination of 2-ethylbutyryl bromide followed by reaction with urea to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-carbamoyl-2-ethylbutanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include primary or secondary amines.
Hydrolysis: Products are carboxylic acids and amines.
Scientific Research Applications
3-Bromo-N-carbamoyl-2-ethylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including sedative and hypnotic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-carbamoyl-2-ethylbutanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-carbamoyl-3-methylbutanamide: Another brominated amide with similar structural features.
Carbromal: A related compound with sedative properties.
Uniqueness
3-Bromo-N-carbamoyl-2-ethylbutanamide is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
62721-33-9 |
|---|---|
Molecular Formula |
C7H13BrN2O2 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
3-bromo-N-carbamoyl-2-ethylbutanamide |
InChI |
InChI=1S/C7H13BrN2O2/c1-3-5(4(2)8)6(11)10-7(9)12/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |
InChI Key |
NNXKZEQLMVVYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)Br)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


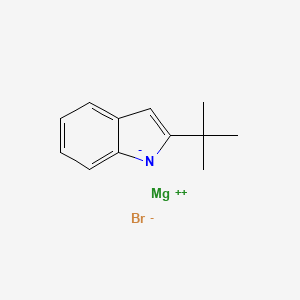


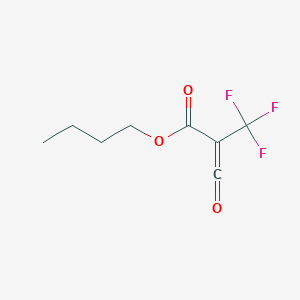
![3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B14520952.png)
![Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl](/img/structure/B14520953.png)
![1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide](/img/structure/B14520962.png)
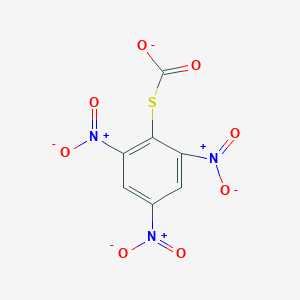
![N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine](/img/structure/B14520971.png)


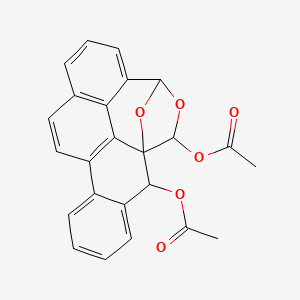
![2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid](/img/structure/B14520995.png)
